molecular formula C12H15B B3315132 2-Bromo-4-(2,5-dimethylphenyl)-1-butene CAS No. 951891-87-5

2-Bromo-4-(2,5-dimethylphenyl)-1-butene

Cat. No. B3315132
CAS RN: 951891-87-5
M. Wt: 239.15 g/mol
InChI Key: PFLVYMITVWFOTB-UHFFFAOYSA-N
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Description

2-Bromo-4-(2,5-dimethylphenyl)-1-butene, also known as 2-bromo-4-(2,5-dimethylphenyl)but-1-ene, is an organic compound commonly used in scientific research. It is a colorless liquid with a relatively low boiling point of 93.3 °C. This compound is used as a precursor in the synthesis of organic molecules, as a reagent in organic reactions, and as a starting material for the production of organic compounds.

Scientific Research Applications

Olefin Polymerization Catalysts

A study by Yuan et al. (2011) demonstrated the use of a Br-substituted α-diimine ligand and its corresponding Ni(II) complex as catalysts for olefin polymerization, resulting in the most active catalytic system for ethylene polymerization among the complexes tested. The presence of electron-withdrawing groups increased the degree of branching of polyethylene under the same reaction conditions, showcasing the potential of such compounds in improving polymer synthesis efficiency and material properties (Yuan et al., 2011).

Photoluminescence Properties

Liang Zuo-qi (2015) synthesized 1-Bromo-4-(2,2-diphenylvinyl)benzene, a compound with a structure similar to 2-Bromo-4-(2,5-dimethylphenyl)-1-butene, to investigate its photoluminescence properties. The study found that this compound exhibited Aggregation-Induced Emission (AIE) peculiarity, with significantly higher fluorescence intensity in the solid state compared to in solution. This research highlights the potential applications of such compounds in optoelectronic devices and fluorescent materials (Liang Zuo-qi, 2015).

Reactivity and Synthetic Applications

The work by Itoh et al. (2004) on the preparation and characterization of bis(diazo) compounds, incorporating butadiyne and thiophene units, underscores the unique reactivity of these compounds. The generated bis(carbenes) were stabilized through a pi-net framework, indicating the potential of these structures in synthetic chemistry for creating novel compounds with unique electronic and structural properties (Itoh et al., 2004).

Mechanism for Double-Bond Isomerization

Research by Lee and Zaera (2005) into the thermal chemistry of various C4 hydrocarbons on Pt(111) surfaces provided insight into the mechanism for double-bond isomerization. This study is relevant for understanding the surface-catalyzed reactions of compounds like this compound, offering a basis for developing improved catalysts and reaction conditions for the isomerization process and other related chemical transformations (Lee & Zaera, 2005).

properties

IUPAC Name

2-(3-bromobut-3-enyl)-1,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br/c1-9-4-5-10(2)12(8-9)7-6-11(3)13/h4-5,8H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLVYMITVWFOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901255645
Record name 2-(3-Bromo-3-buten-1-yl)-1,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901255645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951891-87-5
Record name 2-(3-Bromo-3-buten-1-yl)-1,4-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromo-3-buten-1-yl)-1,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901255645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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